(4-Methylthiophen-3-yl)methanamine
Overview
Description
“(4-Methylthiophen-3-yl)methanamine” is a chemical compound with the CAS Number: 104163-38-4 . It has a molecular weight of 127.21 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of “(4-Methylthiophen-3-yl)methanamine” is C6H9NS . The InChI code for this compound is 1S/C6H9NS/c1-5-3-8-4-6(5)2-7/h3-4H,2,7H2,1H3 .Physical And Chemical Properties Analysis
“(4-Methylthiophen-3-yl)methanamine” is a liquid . and is stored at a temperature of 4 degrees . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the sources I have access to.Scientific Research Applications
Catalytic Applications :
- The synthesis of quinazoline-based ruthenium complexes, including those derived from similar methanamine compounds, has shown significant utility in catalytic applications, specifically in transfer hydrogenation reactions. These catalysts have been effective in achieving high conversion rates and turnover frequencies in the hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
Chemical Synthesis and Characterization :
- Novel Schiff bases of 3-aminomethyl pyridine have been synthesized, which are structurally related to the specified methanamine compound. These bases have been characterized using various spectroscopic methods, indicating a wide range of potential applications in chemical synthesis (Pandey & Srivastava, 2011).
- The synthesis of novel 1,3-Dithiolane compounds, involving methanamine derivatives, has been documented. These compounds were characterized using NMR and X-ray diffraction, highlighting their potential in the development of new chemical entities (Zhai Zhi-we, 2014).
Photocytotoxicity and Cellular Imaging :
- Iron(III) complexes, including those with ligands similar to the specified methanamine compound, have been synthesized and studied for their photocytotoxic properties. These complexes have shown potential in cellular imaging and demonstrated significant photocytotoxicity under red light, highlighting their potential applications in medical research (Basu et al., 2014).
Anticancer Activity :
- New palladium and platinum complexes based on pyrrole Schiff bases, related to methanamine compounds, have been synthesized and characterized. These complexes displayed promising anticancer activities against various human cancerous cell lines, indicating their potential use in cancer treatment (Mbugua et al., 2020).
Electro-Optic Materials :
- The synthesis and characterization of pyrrole-based donor-acceptor chromophores have been explored for their potential applications in electro-optic materials. This research, involving compounds structurally similar to methanamine, underscores the significance of such compounds in developing advanced materials (Facchetti et al., 2003).
Safety And Hazards
The safety information available indicates that “(4-Methylthiophen-3-yl)methanamine” is potentially dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
(4-methylthiophen-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5-3-8-4-6(5)2-7/h3-4H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOZTFAOKMVNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-3-yl)methanamine | |
CAS RN |
104163-38-4 | |
Record name | 1-(4-methylthiophen-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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